

(S)-2-(Fmoc-amino)heptanoic acid chemical properties

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Compound of Interest

Compound Name: (S)-2-(Fmoc-amino)heptanoic acid

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An In-depth Technical Guide to **(S)-2-(Fmoc-amino)heptanoic Acid**: Properties, Protocols, and Applications

Abstract

This technical guide provides a comprehensive overview of **(S)-2-(Fmoc-amino)heptanoic acid**, a non-canonical amino acid derivative crucial for modern peptide synthesis. We delve into its fundamental physicochemical properties, the chemistry of the fluorenylmethoxycarbonyl (Fmoc) protecting group, and its practical application in Solid-Phase Peptide Synthesis (SPPS). This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and authoritative references to support the synthesis of custom peptides incorporating this unique building block.

Introduction: The Role of Non-canonical Amino Acids in Peptide Science

The field of peptide-based therapeutics has expanded significantly, driven by the need for molecules with enhanced stability, novel functionalities, and improved pharmacological profiles. While the 20 proteinogenic amino acids form the basis of natural peptides, the incorporation of non-canonical or unnatural amino acids (ncAAs) like (S)-2-aminoheptanoic acid offers a powerful strategy to modulate peptide structure and function. The heptanoic acid side chain, a simple pentyl group, imparts increased hydrophobicity, which can influence peptide folding, membrane interaction, and resistance to enzymatic degradation.

The success of synthesizing such modified peptides relies heavily on robust chemical strategies. The fluorenylmethoxycarbonyl (Fmoc) strategy is the most widely used approach in Solid-Phase Peptide Synthesis (SPPS) due to its mild, base-labile deprotection conditions, which are orthogonal to the acid-labile side-chain protecting groups.^{[1][2][3]} **(S)-2-(Fmoc-amino)heptanoic acid** is a ready-to-use building block for this methodology, enabling the precise and efficient incorporation of a lipophilic residue into a growing peptide chain.^[4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of the building block is paramount for successful and reproducible peptide synthesis. The high purity of the Fmoc-amino acid is critical, as contaminants like free amino acids can lead to multiple additions, while residual reagents from the Fmoc protection step can cause chain termination.^[5]

Table 1: Physicochemical Properties of **(S)-2-(Fmoc-amino)heptanoic acid**

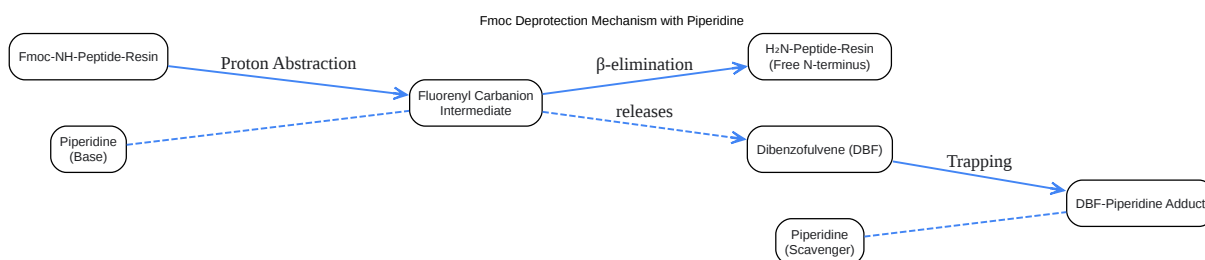
Property	Value	Source(s)
IUPAC Name	(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid	^[6]
CAS Number	1197020-22-6	^{[6][7]}
Molecular Formula	C ₂₂ H ₂₅ NO ₄	^{[6][7][8]}
Molecular Weight	367.44 g/mol	^[7]
Appearance	White to off-white powder	^[7]
Purity	≥97% (HPLC)	^{[6][7]}
Solubility	Soluble in DMF and NMP; Slightly soluble in water.	^{[3][9][10]}
Storage	Store at 0 - 8 °C	^[7]
SMILES	CCCCC--INVALID-LINK--C(=O)O	^[6]

The excellent solubility of Fmoc-protected amino acids in common SPPS solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP) is a key advantage of the strategy.^[3] This ensures the reagents remain in solution during the coupling reaction, which is essential for achieving high coupling efficiency and preventing synthesis failures.^[10]

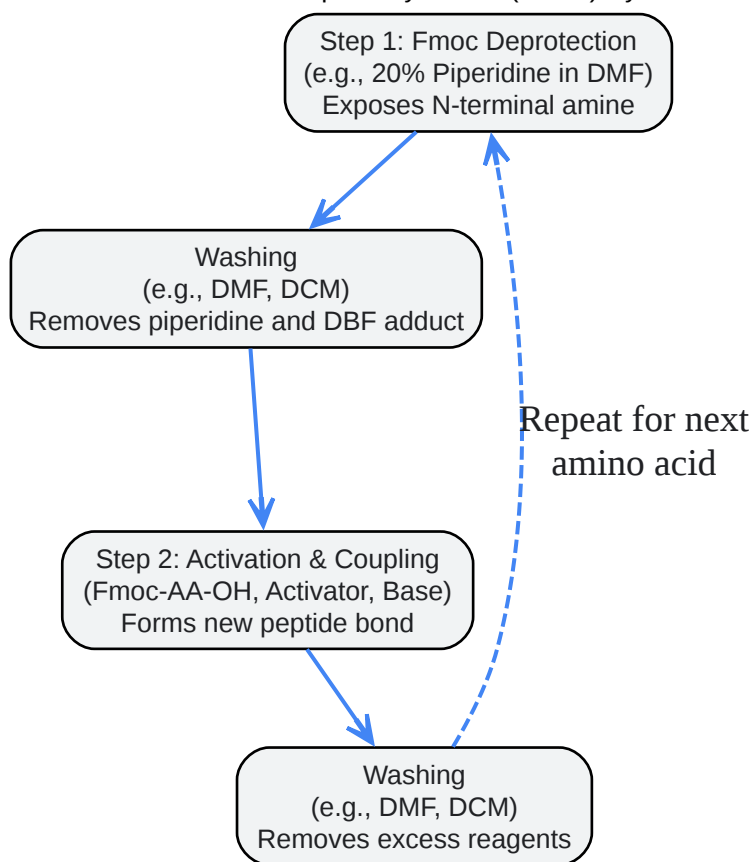
The Chemistry of the Fmoc Group

N α -Protection: Rationale and Mechanism

In stepwise peptide synthesis, the α -amino group of the incoming amino acid must be temporarily protected to prevent self-polymerization and ensure that only a single amino acid is added in each cycle.^[1] The Fmoc group is a carbamate-based protecting group introduced by reacting the free amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl), typically under basic Schotten-Baumann conditions (e.g., NaHCO₃ in a dioxane/water mixture).^[11] The nucleophilic amine attacks the electrophilic carbonyl carbon of Fmoc-Cl, displacing the chloride leaving group.



The Solid-Phase Peptide Synthesis (SPPS) Cycle

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